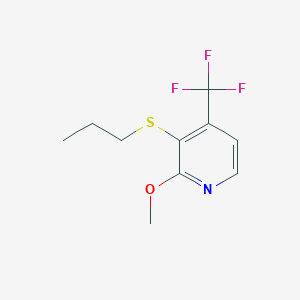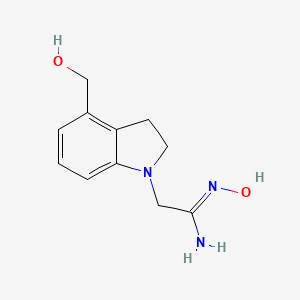
(Z)-N'-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-(hydroxymethyl)indoline with N-hydroxyacetimidamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, to ensure the formation of the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted indoline derivatives. These products can further undergo additional reactions to form more complex molecules with potential biological activities .
科学研究应用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential neuroprotective effects. It has shown significant protective effects against oxidative stress-induced cell death in neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases .
Medicine
In medicine, (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide has been investigated for its potential anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials .
作用机制
The mechanism of action of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. In neuroprotection, it exerts its effects by modulating oxidative stress pathways and enhancing cell survival mechanisms. In cancer treatment, it induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Similar compounds to (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide include other indoline derivatives, such as:
- 3-(2,3-dihydroindol-1-yl)-4-(indol-1-yl)maleimide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one
Uniqueness
Its hydroxyl and imidamide groups provide additional sites for chemical modification, making it a versatile compound for various scientific research applications .
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
N'-hydroxy-2-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-16)6-14-5-4-9-8(7-15)2-1-3-10(9)14/h1-3,15-16H,4-7H2,(H2,12,13) |
InChI 键 |
NMGMFEXJYYSIQF-UHFFFAOYSA-N |
手性 SMILES |
C1CN(C2=CC=CC(=C21)CO)C/C(=N/O)/N |
规范 SMILES |
C1CN(C2=CC=CC(=C21)CO)CC(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
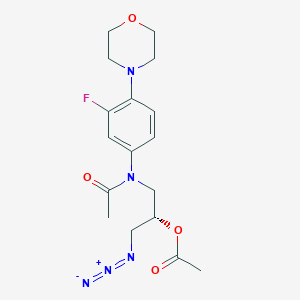
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)
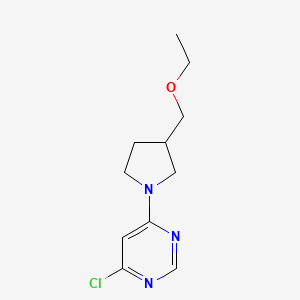
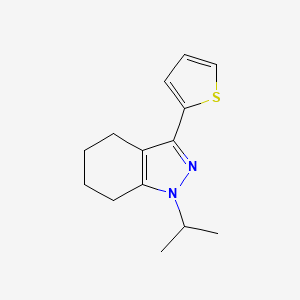
![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
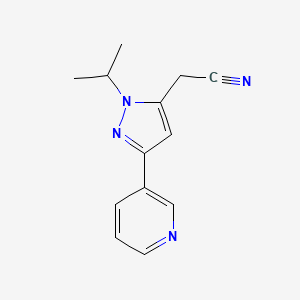
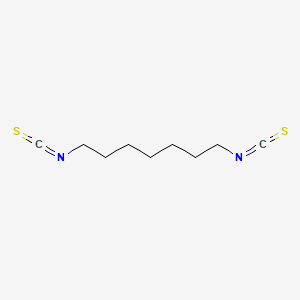
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
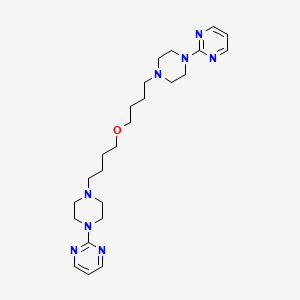
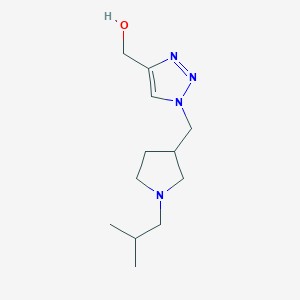
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)
